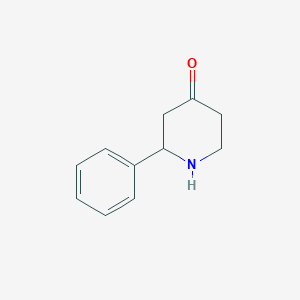

2-Phenylpiperidin-4-one

Descripción general

Descripción

2-Phenylpiperidin-4-one is a heterocyclic organic compound that features a piperidine ring substituted with a phenyl group at the second position and a ketone group at the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidin-4-one typically involves the condensation of a primary amine with benzaldehyde, followed by an acid-promoted Mannich-type cyclization. One common method includes the reaction of ammonium acetate, benzaldehyde, and a suitable ketone in ethanol, leading to the formation of the desired piperidinone .

Industrial Production Methods: In industrial settings, the production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure high purity and consistency of the product .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group at position 4 undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the ketone to a carboxylic acid derivative under acidic conditions .

-

Chromium trioxide (CrO₃) : Produces α,β-unsaturated carbonyl compounds via dehydrogenation .

Example Reaction Pathway :

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or amines using:

-

Lithium aluminum hydride (LiAlH₄) : Yields 2-phenylpiperidin-4-ol .

-

Sodium borohydride (NaBH₄) : Selective reduction without affecting the aromatic ring .

-

Catalytic hydrogenation (H₂/Pd-C) : Converts the ketone to a methylene group under high pressure .

Key Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2-Phenylpiperidin-4-ol | 82–88 | Anhydrous THF, 0°C |

| H₂ (5 atm)/Pd-C | 2-Phenylpiperidine | 75 | Ethanol, 60°C |

Nucleophilic Substitution

The carbonyl group participates in condensation reactions with nucleophiles:

Thiosemicarbazone Formation :

Reaction with thiosemicarbazide in methanol/HCl yields thiosemicarbazone derivatives.

Spectral Evidence :

Representative Derivatives :

| Compound | R Group | Melting Point (°C) | MIC (μg/mL) |

|---|---|---|---|

| 1b | Dimethylamino | 230–232 | 18.8 |

| 2b | Methoxy | 170–172 | 1.4 |

Cyclization and Annulation

The compound serves as a precursor for heterocyclic systems:

Organometallic Additions

Grignard and organolithium reagents add to the ketone, forming tertiary alcohols:

Example :

Conditions : Dry ether, −78°C, followed by acidic workup .

Radical-Mediated Reactions

Under UV light or initiators (e.g., AIBN), the compound undergoes:

Reaction Comparison Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Analgesics

2-Phenylpiperidin-4-one is closely related to the fentanyl series of synthetic opioids, which are known for their potent analgesic properties. Research has demonstrated that derivatives of this compound can be synthesized to yield highly effective analgesics with varying potency levels compared to morphine.

- Fentanyl Derivatives : The synthesis of fentanyl-related compounds often begins with this compound. For instance, 1-benzyl-4-anilinopiperidine can be derived from it, which subsequently undergoes acylation to produce potent analgesics like fentanyl itself. These derivatives exhibit analgesic potency significantly higher than traditional opioids, making them crucial in pain management therapies .

Cancer Therapy

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

- Anticancer Activity : Certain derivatives have shown promising results in inducing apoptosis in cancer cells. For example, a study reported that a derivative of this compound demonstrated better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor models . This suggests that modifications to the piperidinone structure can enhance its biological activity against tumors.

Neurological Disorders

The compound also plays a role in the development of drugs targeting neurological conditions such as Alzheimer's disease and neuropathic pain.

- Alzheimer's Disease : Some derivatives have been identified as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's pathology. These compounds show potential for improving cognitive function by enhancing cholinergic transmission .

- Neuropathic Pain : Research indicates that certain piperidine derivatives exhibit strong affinities for mu-opioid receptors (MOR), which are critical in pain modulation. These findings suggest that this compound could be developed into analgesics specifically targeting neuropathic pain pathways .

Synthetic Applications

Beyond medicinal uses, this compound serves as a key intermediate in various synthetic pathways.

Case Studies

- Fentanyl Synthesis : A notable case study involves the synthesis of fentanyl from 1-benzyl-4-anilinopiperidine derived from this compound. This synthesis highlights the compound's role as a foundational element in creating highly effective analgesics .

- Antitumor Activity : A study explored the anticancer potential of a derivative synthesized from this compound, which exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Mecanismo De Acción

The mechanism of action of 2-Phenylpiperidin-4-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to potential therapeutic effects in neurological conditions .

Comparación Con Compuestos Similares

2-Aryl-4-piperidones: These compounds share a similar piperidine ring structure but with different aryl substituents.

3-Aminopiperidin-2-ones: These compounds have an amino group at the third position and a ketone at the second position.

Piperidine derivatives: Various piperidine derivatives with different functional groups and substitutions.

Uniqueness: 2-Phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and ketone functionality make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

2-Phenylpiperidin-4-one (PP4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidinones, characterized by a piperidine ring with a phenyl group at position 2 and a ketone at position 4. Its molecular formula is and it has a molecular weight of 173.24 g/mol. The presence of the carbonyl group enhances its reactivity, enabling various chemical transformations that lead to biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study reported minimum inhibitory concentrations (MICs) for various derivatives, highlighting their potential as novel antimicrobial agents amid rising antibiotic resistance .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 18.8 | Antibacterial |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 1.4 | Antibacterial |

Analgesic Effects

PP4 has been investigated for its analgesic properties , showing efficacy comparable to established opioids like morphine. In animal models, PP4 demonstrated significant pain relief, suggesting its utility in pain management . The compound's mechanism involves modulation of opioid receptors, particularly the mu-opioid receptor, which is crucial for analgesic effects.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital for mood regulation and cognitive functions .

The biological activity of PP4 is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : PP4 and its derivatives can bind to neurotransmitter receptors, modulating their activity. This interaction can lead to enhanced synaptic transmission or inhibition, depending on the receptor type.

- Enzyme Inhibition : Some studies suggest that PP4 may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft .

Case Studies

Several case studies have highlighted the therapeutic potential of PP4:

- A study demonstrated that a derivative of PP4 significantly reduced symptoms in models of anxiety and depression by enhancing serotonin receptor activity .

- Another investigation into its analgesic properties showed that PP4 could effectively manage pain in chronic pain models, outperforming some traditional analgesics .

Propiedades

IUPAC Name |

2-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBEASNZNAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595592 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193201-69-3 | |

| Record name | 2-Phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the substitution pattern on the phenyl ring of 2-Phenyldecahydroquinolin-4-one influence its conformation?

A: The research primarily focuses on the conformational analysis of 2-phenyldecahydroquinolin-4-one derivatives. It investigates how electron-donating substituents on the phenyl ring, specifically at the para position, impact the overall conformation of the molecule, particularly the 2-phenylpiperidin-4-one ring system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.